molecular formula C11H12Cl2N2OS B5860350 N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide

N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide

Cat. No. B5860350
M. Wt: 291.2 g/mol
InChI Key: NHZJPYQLZMECFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide, also known as DCM, is a chemical compound that has been widely studied in the field of pharmacology. It belongs to the class of thiosemicarbazone derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as ribonucleotide reductase and thymidylate synthase, which are involved in DNA synthesis. This compound has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In addition, this compound has been shown to inhibit the replication of viruses by interfering with viral RNA synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide in lab experiments is its high potency and selectivity towards cancer cells and viruses. This compound has been found to be effective at low concentrations, making it a promising candidate for further studies. However, one of the limitations of this compound is its potential toxicity towards normal cells. Further studies are needed to determine the optimal concentration and exposure time for this compound in lab experiments.

Future Directions

There are several future directions for the study of N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide. One area of research is the development of this compound analogs with improved potency and selectivity towards cancer cells and viruses. Another area of research is the investigation of the mechanism of action of this compound and its analogs. Further studies are also needed to determine the optimal dosage and exposure time for this compound in lab experiments. In addition, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a promising candidate for further studies. However, further research is needed to fully understand its mechanism of action and to determine its optimal dosage and exposure time in lab experiments. With continued research, this compound may prove to be a valuable tool in the fight against cancer, inflammation, and viral infections.

Synthesis Methods

The synthesis of N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide involves the reaction of 3,4-dichloroaniline with morpholine-4-carbothioamide in the presence of a catalyst such as triethylamine. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain a pure form of this compound.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide has been extensively studied for its potential applications in various scientific research fields. It has been found to possess anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of cytokines and chemokines. In addition, this compound has shown promising results in inhibiting the replication of viruses such as HIV and hepatitis C virus.

properties

IUPAC Name

N-(3,4-dichlorophenyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2OS/c12-9-2-1-8(7-10(9)13)14-11(17)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZJPYQLZMECFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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